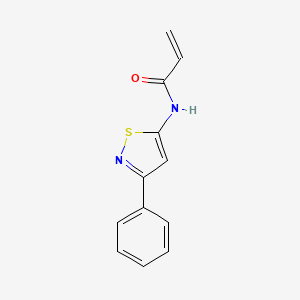
2-cyclohexyl-1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The tetrazole derivative undergoes an alkylation reaction with N-Boc-piperazine, followed by deprotection to reveal the free piperazine.
Attachment of Cyclohexyl Group
Finally, the piperazine-tetrazole compound is acylated with cyclohexanone in the presence of a Lewis acid catalyst such as AlCl3 to yield the desired product.
Industrial Production Methods
Industrially, the production of this compound might follow similar steps but with optimized reaction conditions for higher yield and purity. Continuous flow reactors and greener solvents could be employed to ensure sustainable and scalable synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthesizing 2-cyclohexyl-1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone typically involves a multi-step organic synthesis process:
Formation of Tetrazole Group
Starting with 4-ethoxybenzonitrile, the tetrazole group is introduced via [2+3] cycloaddition with sodium azide under acidic conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-cyclohexyl-1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone can undergo several types of chemical reactions:
Oxidation: : Potential oxidation of the piperazine ring using strong oxidizing agents like potassium permanganate.
Reduction: : Reduction of the ketone group to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: : Electrophilic or nucleophilic substitution reactions on the aromatic ring or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in alkaline conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: : Alkyl halides or aryl halides with appropriate catalysts like Pd/C for hydrogenation reactions.
Major Products
Depending on the type of reaction, the major products could vary. For instance, oxidation might yield a hydroxylated or ketonized product, while reduction would primarily produce alcohol derivatives.
Aplicaciones Científicas De Investigación
2-cyclohexyl-1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone has numerous applications across different scientific fields:
Chemistry: : Used as a ligand in coordination chemistry for its ability to form stable complexes with transition metals.
Biology: : Studied for its potential role as an enzyme inhibitor or receptor modulator in biochemical assays.
Medicine: : Investigated as a candidate for developing therapeutic agents due to its structural similarity to known bioactive molecules.
Industry: : Employed in the synthesis of advanced materials, such as polymers and catalysts, owing to its robust chemical framework.
Mecanismo De Acción
The compound's effects are usually mediated through interaction with specific molecular targets:
Molecular Targets: : It might bind to active sites of enzymes or receptor proteins, thereby influencing biochemical pathways.
Pathways Involved: : Could be involved in signaling pathways such as G-protein coupled receptor pathways or ion channel modulation.
Comparación Con Compuestos Similares
2-cyclohexyl-1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone can be compared to several other compounds:
Similar Compounds
1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone: : Differing mainly in the para-substituent on the phenyl ring.
2-cyclohexyl-1-(4-(1H-tetrazol-5-yl)piperazin-1-yl)ethanone: : Lacking the ethoxy group on the phenyl ring.
Uniqueness
The presence of the ethoxy group potentially enhances its lipophilicity and biological membrane permeability, making it unique among its peers.
And there you have it! This compound is as fascinating as it is complex. Anything else you want to delve into?
Propiedades
IUPAC Name |
2-cyclohexyl-1-[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6O2/c1-2-30-20-10-8-19(9-11-20)28-21(23-24-25-28)17-26-12-14-27(15-13-26)22(29)16-18-6-4-3-5-7-18/h8-11,18H,2-7,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKZEIHPAHEVBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)CC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{4,4-dioxo-4lambda6-thia-5-azaspiro[2.5]octan-5-yl}acetic acid](/img/structure/B2700547.png)

![2-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2700550.png)

![1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2700552.png)


![3-(4-bromobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2700559.png)
![4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine](/img/structure/B2700560.png)
![benzyl 2-{8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B2700561.png)

![3-Methylsulfonyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride](/img/structure/B2700568.png)
![2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2700569.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2700570.png)
